

# AZ5385 (CAS 848439-89-4): A Dual-Targeting Antiviral Agent

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: AZ5385

Cat. No.: B12382105

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

## Introduction

**AZ5385**, with the Chemical Abstracts Service (CAS) number 848439-89-4, is a small molecule that has emerged as a compound of significant interest due to its dual-targeting mechanism of action. Initially identified as an Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitor, subsequent research has revealed its potent antiviral activity against human rhinovirus (HRV), the primary causative agent of the common cold. This technical guide provides a comprehensive overview of **AZ5385**, including its chemical properties, biological activities, mechanism of action, and detailed experimental protocols for its evaluation.

## Chemical and Physical Properties

**AZ5385** is a solid at room temperature. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of **AZ5385**

Property	Value
CAS Number	848439-89-4
Molecular Formula	C <sub>22</sub> H <sub>22</sub> ClFN <sub>4</sub> O <sub>4</sub>
Molecular Weight	460.89 g/mol
Appearance	Solid

## Biological Activity and Quantitative Data

**AZ5385** has demonstrated potent activity against human rhinovirus (HRV) and also exhibits effects on cancer cell lines due to its inhibition of EGFR. The quantitative data from various in vitro studies are summarized in Table 2.

Table 2: In Vitro Biological Activity of **AZ5385**

Assay	Cell Line	Virus/Target	Parameter	Value	Reference
Antiviral Activity	HeLa	Human Rhinovirus 2 (HRV-2)	EC <sub>50</sub>	0.35 µM	[1][2]
Antiviral Activity	HEp-2	Human Rhinovirus 16 (HRV-16)	EC <sub>50</sub>	3.6 µM	[1]
Antiviral Activity	HEp-2	Respiratory Syncytial Virus (RSV A2)	EC <sub>50</sub>	0.4 µM	[1]
Cytotoxicity	HeLa	-	CC <sub>50</sub> (72 hours)	9 µM	[1][2]

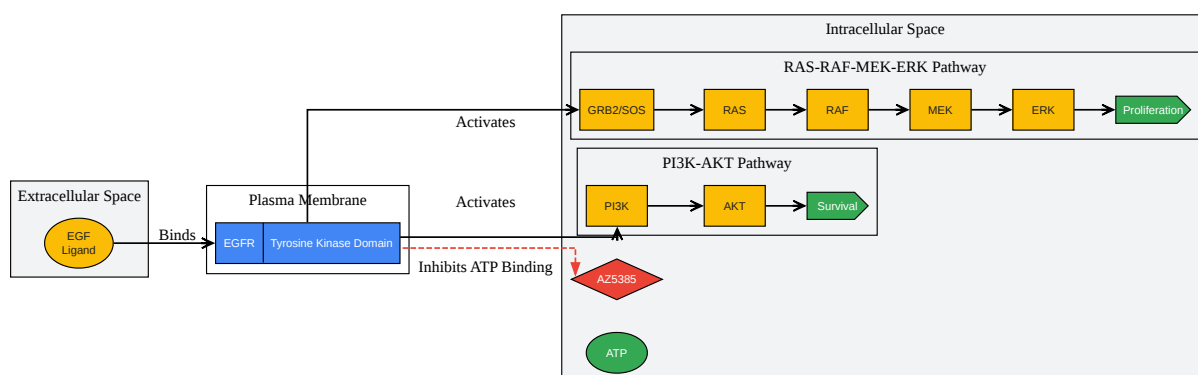
EC<sub>50</sub>: Half-maximal effective concentration CC<sub>50</sub>: Half-maximal cytotoxic concentration

## Mechanism of Action

**AZ5385** exhibits a dual mechanism of action, functioning as both an EGFR tyrosine kinase inhibitor and a direct-acting antiviral agent against human rhinovirus.

## EGFR Signaling Pathway Inhibition

As an EGFR tyrosine kinase inhibitor, **AZ5385** competitively binds to the ATP-binding site in the intracellular kinase domain of EGFR. This prevents the autophosphorylation of the receptor, thereby blocking the activation of downstream signaling cascades such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways. These pathways are crucial for cell proliferation, survival, and differentiation, and their dysregulation is a hallmark of many cancers.

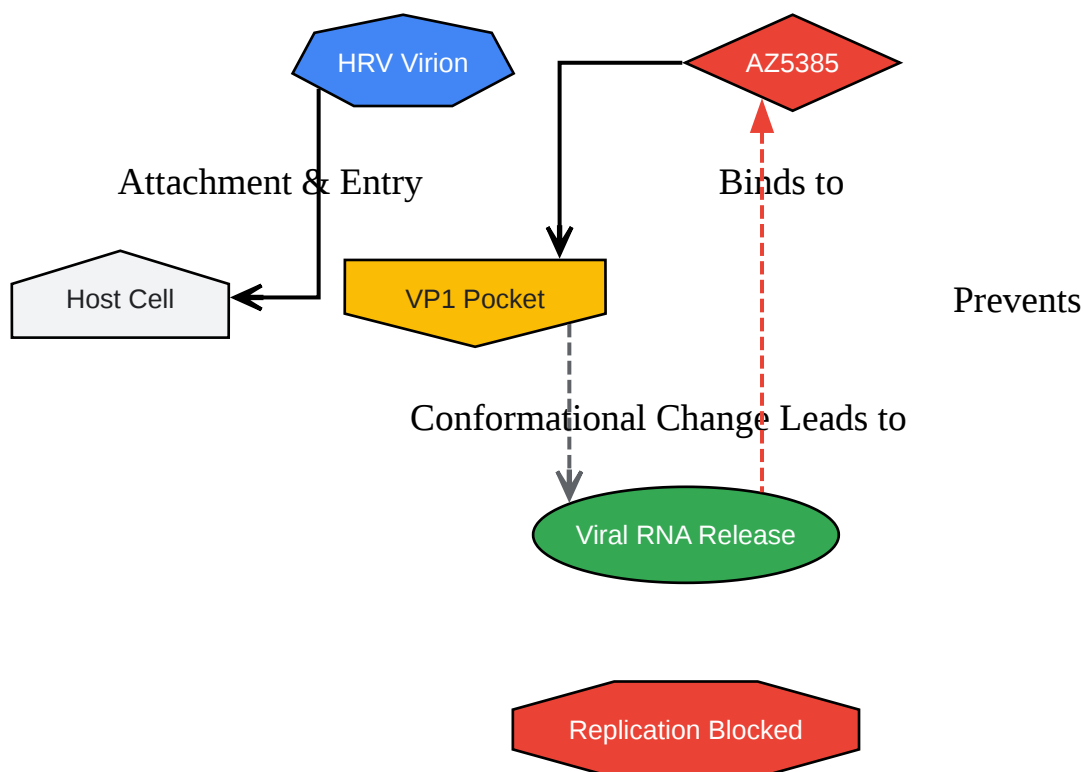


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Diagram 1: EGFR Signaling Pathway Inhibition by **AZ5385**

## Antiviral Mechanism against Human Rhinovirus (HRV)

Interestingly, the antiviral activity of **AZ5385** against HRV is independent of its EGFR inhibitory function. Research has shown that **AZ5385** directly targets the viral capsid, specifically a hydrophobic pocket within the VP1 protein. By binding to this pocket, **AZ5385** stabilizes the capsid and prevents the conformational changes necessary for the release of the viral RNA into the host cell, a critical step in the viral replication cycle. This mechanism of action affects the late stage of the viral life cycle.



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Diagram 2: Antiviral Mechanism of **AZ5385** against HRV

## Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the antiviral activity of **AZ5385**.

### Cytopathic Effect (CPE) Reduction Assay

This assay is used to determine the concentration of an antiviral compound that is required to inhibit the virus-induced cell death (cytopathic effect) by 50% (EC<sub>50</sub>).

## Materials:

- HeLa or HEp-2 cells
- Human Rhinovirus (e.g., HRV-2, HRV-16)
- 96-well cell culture plates
- Cell culture medium (e.g., MEM with 2% FBS)
- **AZ5385** stock solution (in DMSO)
- Crystal violet staining solution (0.1% crystal violet in 20% ethanol)
- Phosphate-buffered saline (PBS)

## Procedure:

- Seed HeLa or HEp-2 cells in 96-well plates at a density that will form a confluent monolayer after 24 hours of incubation.
- Prepare serial dilutions of **AZ5385** in cell culture medium.
- When the cell monolayer is confluent, remove the growth medium and add the diluted **AZ5385**.
- Add the virus suspension to all wells except for the cell control wells.
- Incubate the plates at 37°C in a 5% CO<sub>2</sub> incubator for 72 hours or until approximately 90% of the cells in the virus control wells show a cytopathic effect.
- Remove the medium and stain the cells with crystal violet solution for 10-15 minutes at room temperature.
- Gently wash the plates with water to remove excess stain and allow them to air dry.
- Elute the stain by adding an appropriate solvent (e.g., methanol) and measure the absorbance at a wavelength of 570 nm using a microplate reader.

- Calculate the EC<sub>50</sub> value by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

## Generation of Drug-Resistant Viral Variants

This protocol is used to select for and identify viral mutations that confer resistance to an antiviral compound.

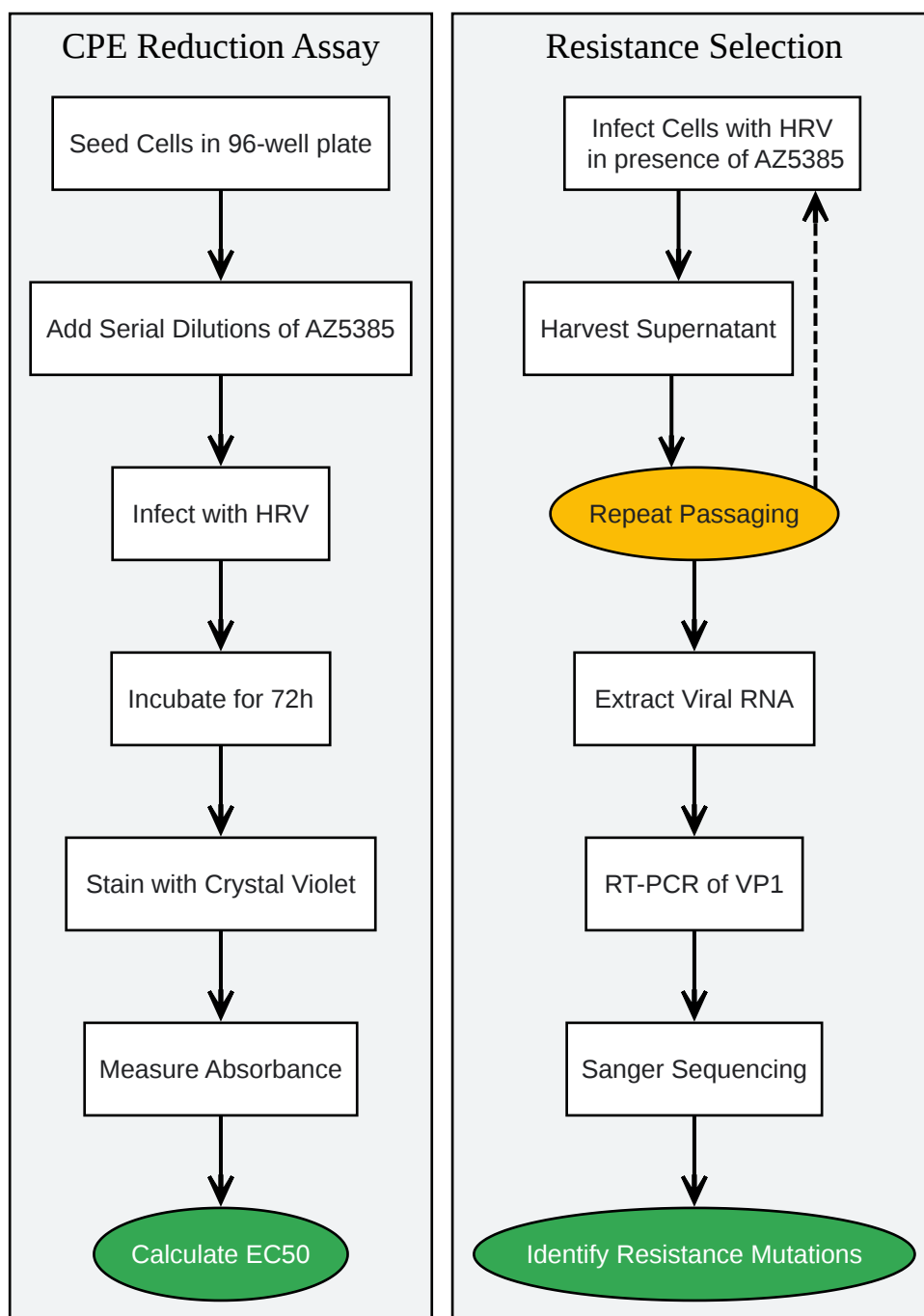
Materials:

- HeLa cells
- Human Rhinovirus (e.g., HRV-2)
- Cell culture medium
- **AZ5385**
- Viral RNA extraction kit
- RT-PCR reagents
- Sanger sequencing reagents and equipment

Procedure:

- Infect a confluent monolayer of HeLa cells with HRV-2 in the presence of a sub-optimal concentration of **AZ5385** (a concentration that allows for some viral replication).
- After 2-3 days, or when CPE is observed, harvest the virus-containing supernatant.
- Use this supernatant to infect a fresh monolayer of HeLa cells, again in the presence of the same concentration of **AZ5385**.
- Repeat this passaging process for multiple rounds (e.g., 10-20 passages).
- After several passages, isolate viral RNA from the supernatant of the resistant virus population.

- Perform RT-PCR to amplify the region of the viral genome that is the putative target of the drug (in this case, the VP1 coding region).
- Sequence the amplified DNA using Sanger sequencing.
- Compare the nucleotide and deduced amino acid sequences of the resistant virus to the wild-type virus to identify mutations that may be responsible for the resistance phenotype.



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Diagram 3: Experimental Workflow for Antiviral Characterization

## Conclusion

**AZ5385** is a fascinating molecule with a dual mechanism of action, making it a valuable tool for both cancer and virology research. Its activity as an EGFR tyrosine kinase inhibitor provides a basis for its investigation in oncology, while its direct and potent inhibition of human rhinovirus replication by targeting the VP1 capsid protein opens avenues for the development of novel antiviral therapeutics. The experimental protocols detailed in this guide provide a framework for the further investigation and characterization of **AZ5385** and similar compounds.

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## References

- 1. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
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- To cite this document: BenchChem. [AZ5385 (CAS 848439-89-4): A Dual-Targeting Antiviral Agent]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12382105#az5385-cas-number-848439-89-4]

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